(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone: is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrrolidine ring
Mechanism of Action
Target of Action
Structurally similar compounds, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been studied as ligands foralpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Compounds with similar structures have shownalpha1-adrenergic affinity in the range from 22 nM to 250 nM . This suggests that these compounds may interact with alpha1-adrenergic receptors, leading to changes in cellular signaling and function.
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Structurally similar compounds have been subjected to absorption, distribution, metabolism, and excretion (adme) calculations . These studies identified promising lead compounds with acceptable pharmacokinetic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the piperazine ring.
Attachment of Pyrrolidine Ring: The final step involves the formation of the methanone linkage between the piperazine and pyrrolidine rings. This can be achieved through a condensation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperazine and pyrrolidine rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine and pyrrolidine derivatives.
Scientific Research Applications
(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Chlorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone
- (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone
- (4-(4-Methylphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone
Uniqueness
(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone: is unique due to the presence of the methoxy group, which can influence its pharmacological properties and interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-21-15-6-4-14(5-7-15)17-10-12-19(13-11-17)16(20)18-8-2-3-9-18/h4-7H,2-3,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPFTZLOJBPTIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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